2-(Benzylthio)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of benzonitrile derivatives has been studied extensively. One common method for producing benzonitrile is via the ammoxidation of benzene . This process involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides . An alternative pathway to synthesize benzonitrile is the Rosenmund-von Braun reaction . This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .Scientific Research Applications
Synthesis and Catalytic Applications
2-(Benzylthio)benzonitrile plays a role in various synthesis and catalytic processes. For example, in the study of Rhodium(III)-catalyzed cyanation, 2-(Alkylamino)benzonitriles were synthesized through a reaction involving a removable nitroso group as a directing element, with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) being used as the cyanide source (Dong et al., 2015). Additionally, palladium-catalyzed cyanation of aryl halides, using potassium hexacyanoferrate(II) as the cyanide source, facilitates the synthesis of benzonitriles, applicable in both activated and deactivated aryl and heteroaryl bromides and chlorides (Schareina et al., 2004).
Biodegradation and Environmental Impact
Fungal degradation of aromatic nitriles, including benzonitrile, has been studied, revealing the role of certain fungi in catabolizing these compounds via pathways involving benzoate (Harper, 1977). This research suggests an environmental angle, where fungi like Fusarium solani could be significant in biodegrading nitrilic herbicides.
Chemical Reactions and Derivatives
Various studies have explored the reactivity of benzonitriles, including this compound, in different chemical reactions. For instance, the synthesis of 1-Amino-2-naphthalenecarboxylic Acid derivatives through the intramolecular cyclization of 4-(2-Cyanophenyl)-2-butenoic Acid derivatives showcases the versatility of these compounds in organic synthesis (Kobayashi et al., 1999). Additionally, the N-Heterocyclic Carbene-Catalyzed convenient benzonitrile assembly demonstrates the potential for creating complex molecular structures starting from benzonitrile units (Jia & Wang, 2016).
Photocatalytic Applications
Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide is an example of the application of benzonitrile in photocatalytic processes. This study highlights the potential use of benzonitrile in photocatalytic reactions and their implications in organic synthesis and environmental technology (Imamura et al., 2013).
Properties
IUPAC Name |
2-benzylsulfanylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQODRQKCOTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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